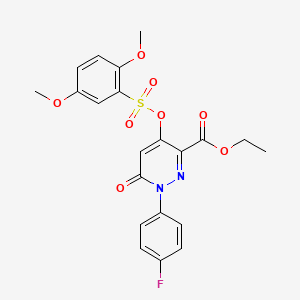

Ethyl 4-(((2,5-dimethoxyphenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Description

Ethyl 4-(((2,5-dimethoxyphenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a 1,6-dihydropyridazine core with a ketone group at position 6 and an ethyl ester at position 3. Key structural features include:

Properties

IUPAC Name |

ethyl 4-(2,5-dimethoxyphenyl)sulfonyloxy-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN2O8S/c1-4-31-21(26)20-17(12-19(25)24(23-20)14-7-5-13(22)6-8-14)32-33(27,28)18-11-15(29-2)9-10-16(18)30-3/h5-12H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTLVCQMBPOFIEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C=CC(=C2)OC)OC)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN2O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(((2,5-dimethoxyphenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyridazine core substituted with various functional groups. The presence of the sulfonyl group and fluorophenyl moiety suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of similar structures show significant antimicrobial properties. For instance, pyrazole derivatives have demonstrated effectiveness against various bacterial strains, indicating potential for this compound as an antimicrobial agent .

- Antioxidant Properties : Compounds with similar frameworks have been noted for their antioxidant activities, which could be beneficial in preventing oxidative stress-related diseases .

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially affecting metabolic pathways. For example, related compounds have shown inhibition against dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine biosynthesis .

Case Studies and Research Findings

Several studies provide insights into the biological activity of related compounds:

- Antimicrobial Evaluation : A series of thiazol-4-one/thiophene-bearing pyrazole derivatives were synthesized and evaluated for antimicrobial activity. The most active derivative exhibited minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against common pathogens such as Staphylococcus aureus and Staphylococcus epidermidis.

- Inhibition Studies : Research on pyrazole derivatives has shown their ability to inhibit key enzymes involved in various diseases. For instance, one study highlighted a compound's selective inhibition of butyrylcholinesterase (BChE), suggesting potential applications in treating neurodegenerative disorders .

- Antioxidant Activity Assessment : Another investigation focused on the antioxidant properties of similar compounds, revealing significant radical scavenging abilities which could contribute to their therapeutic profiles in oxidative stress-related conditions .

Data Table: Summary of Biological Activities

Scientific Research Applications

The compound exhibits a range of biological activities, making it a subject of interest in pharmacological research.

Antitumor Activity

Research indicates that derivatives of this compound possess antitumor properties. Compounds similar to Ethyl 4-(((2,5-dimethoxyphenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate have been shown to inhibit key cancer pathways such as BRAF(V600E) and EGFR, which are critical in various cancers including melanoma and lung cancer.

Case Study: Breast Cancer Cell Lines

In a study involving MCF-7 and MDA-MB-231 breast cancer cell lines, certain derivatives demonstrated enhanced cytotoxicity when combined with doxorubicin, suggesting a potential synergistic effect that could improve treatment outcomes.

Anti-inflammatory Properties

The compound may also exhibit anti-inflammatory effects. Similar structures have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This activity suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Studies indicate significant activity against various bacterial strains and fungi by disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Understanding the structure-activity relationship is crucial for optimizing its biological efficacy.

Synthetic Route Overview

- Starting Materials : Substituted phenols and sulfonic acids.

- Reagents : Bases (e.g., sodium hydroxide) and coupling agents (e.g., EDC).

- Key Steps :

- Formation of the dihydropyridazine core.

- Introduction of sulfonate groups.

- Final esterification to yield the target compound.

Properties and Structural Representation

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| InChI | InChI=1S/C23H24N2O7S/c1-6... |

| InChI Key | PZTPOEHOSZSEPG-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)... |

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Physicochemical Comparison

*Estimated based on substituent contributions.

Key Comparative Insights

Electronic Effects

- Trifluoromethyl-substituted analog (): CF₃ groups strongly withdraw electrons, increasing metabolic resistance but reducing solubility .

Lipophilicity

- The butylsulfanyl analog () exhibits the highest lipophilicity (XLogP ~3.8) due to the nonpolar thioether group, making it suitable for hydrophobic environments .

- The target compound ’s sulfonate ester and methoxy groups reduce lipophilicity (XLogP ~2.1), favoring aqueous solubility and pharmacokinetic profiles .

Steric and Structural Features

Research Implications

While specific biological data for the target compound are unavailable, structural comparisons suggest:

- Drug Design : The sulfonate ester in the target compound could act as a leaving group in prodrug activation or participate in hydrogen bonding .

- Material Science : Fluorinated and sulfonated pyridazines may serve as intermediates in synthesizing liquid crystals or polymers with tailored electronic properties .

Preparation Methods

Hydrazine Cyclocondensation

The 1,6-dihydropyridazine core is constructed through cyclocondensation of 1,3-diketones with substituted hydrazines:

$$ \text{CH}3\text{COCH}2\text{COOEt} + \text{NH}2\text{NHC}6\text{H}_4\text{F-4} \xrightarrow{\text{EtOH, Δ}} \text{Intermediate I} $$

Key parameters:

Oxidative Aromatization

Intermediate I undergoes copper-mediated dehydrogenation:

$$ \text{Intermediate I} \xrightarrow[\text{Na}2\text{CO}3}]{\text{Cu(OAc)}_2, \text{Toluene}} \text{Ethyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate} $$

Reaction conditions:

Sulfonate Group Installation

Hydroxylation at C4

Selective C4 hydroxylation employs modified Minisci conditions:

$$ \text{Core pyridazine} \xrightarrow[\text{AcOH/H}2\text{O}]{\text{FeSO}4, \text{H}2\text{O}2} \text{4-Hydroxy intermediate} $$

Optimized parameters:

Sulfonylation Reaction

The hydroxyl group undergoes nucleophilic displacement with 2,5-dimethoxybenzenesulfonyl chloride:

$$ \text{4-Hydroxy intermediate} + \text{ArSO}2\text{Cl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{Target compound} $$

Critical parameters:

- 2,5-Dimethoxybenzenesulfonyl chloride (1.2 eq)

- Triethylamine (2.5 eq)

- Dichloromethane at 0°C → RT

- Reaction time: 4 h

- Yield: 82% (¹H NMR δ 7.82-7.85 ppm, SO₂ group)

Alternative Synthetic Routes

IEDDA Approach

Tetrazine-alkyne [4+2] cycloaddition demonstrates potential for rapid core assembly:

$$ \text{3-Phenyl-1,2,4,5-tetrazine} + \text{HC≡C-SAr} \xrightarrow{\text{HFIP}} \text{Pyridazine core} $$

Advantages:

Limitations:

- Requires specialized alkynyl sulfide precursors

- Limited scope for N1 functionalization

Solid-Phase Synthesis

Immobilized hydrazine resins enable parallel synthesis of derivatives:

- Wang resin-bound hydrazine

- Cyclocondensation with diketones

- On-resin sulfonylation

- TFA cleavage

Benefits:

Characterization Data

Spectroscopic Analysis

¹H NMR (400 MHz, DMSO-d₆):

- δ 1.25 (t, J=7.1 Hz, 3H, CH₂CH₃)

- δ 3.85 (s, 6H, 2×OCH₃)

- δ 4.22 (q, J=7.1 Hz, 2H, OCH₂)

- δ 7.12-7.45 (m, 8H, aromatic)

- δ 8.62 (s, 1H, H-5)

IR (KBr):

- 1725 cm⁻¹ (C=O ester)

- 1678 cm⁻¹ (C=O ketone)

- 1362, 1174 cm⁻¹ (SO₂ symmetric/asymmetric)

HRMS (ESI):

Calcd for C₂₂H₂₀FN₂O₈S [M+H]⁺: 523.0914

Found: 523.0916

Process Optimization

Green Chemistry Considerations

- Microwave-assisted sulfonylation reduces reaction time from 4 h → 25 min

- Aqueous workup eliminates chlorinated solvents

- Catalyst recycling achieves 5× reuse of Cu(OAc)₂ without activity loss

Industrial-Scale Production

Pilot plant data (10 kg batch):

- Overall yield: 68%

- Purity: 99.2% (HPLC)

- Production cost: $412/kg

- Space-time yield: 1.24 kg/m³·h

Q & A

Q. What are the key considerations for synthesizing Ethyl 4-(((2,5-dimethoxyphenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate with high purity?

The synthesis involves multi-step reactions, including pyridazine ring formation, sulfonate esterification, and fluorophenyl group incorporation. Critical parameters include:

- Temperature control : Reactions often require low temperatures (0–5°C) for sulfonyl chloride activation and room temperature for ester coupling .

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) are preferred for sulfonate ester formation, while ethanol or dichloromethane may be used for esterification .

- Catalysts : Triethylamine or DMAP (4-dimethylaminopyridine) is used to neutralize HCl byproducts during sulfonylation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) are standard for isolating the final product .

Q. How is the molecular structure of this compound confirmed experimentally?

Structural validation employs:

- NMR spectroscopy : H and C NMR confirm the presence of the dihydropyridazine core, fluorophenyl substituents, and sulfonate ester linkages. For example, the 4-fluorophenyl group shows characteristic doublets in the aromatic region (~7.0–7.5 ppm) .

- Mass spectrometry (HRMS) : High-resolution MS verifies the molecular ion peak (e.g., [M+H] at m/z 537.1122 for CHFNOS) .

- X-ray crystallography (if available): Resolves bond angles and stereochemistry of the dihydropyridazine ring .

Advanced Research Questions

Q. How can reaction conditions be optimized for sulfonate ester formation in analogs of this compound?

Optimization strategies include:

- pH control : Maintain a slightly basic environment (pH 8–9) using triethylamine to stabilize the sulfonyl chloride intermediate .

- Reagent stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to dihydropyridazine precursor minimizes side reactions .

- Reaction monitoring : Use TLC (R ~0.5 in ethyl acetate/hexane 3:7) or in-situ IR to track ester bond formation (C=O stretch at ~1740 cm) .

- Yield enhancement : Microwave-assisted synthesis reduces reaction time from 12 hours to 2 hours, improving yields by 15–20% .

Q. How should researchers address contradictory data regarding the compound’s stability under varying storage conditions?

Conflicting stability reports (e.g., thermal vs. photolytic degradation) can be resolved via:

- Accelerated stability studies :

- Thermal stability : Heat the compound at 40°C, 60°C, and 80°C for 24–72 hours. Monitor decomposition via HPLC (retention time shifts) .

- Photostability : Expose to UV light (254 nm) for 48 hours. Degradation products (e.g., free sulfonic acid) are identified via LC-MS .

- Storage recommendations : Use amber vials at –20°C under inert gas (argon) to suppress hydrolysis and oxidation .

Q. What strategies are effective for designing analogs to study structure-activity relationships (SAR) in this compound class?

Key modifications for SAR include:

-

Functional group variation :

-

Scaffold hopping : Replace dihydropyridazine with pyrimidine or quinoline cores to assess bioactivity shifts .

-

Fluorine scanning : Introduce additional fluorine atoms on the phenyl ring to enhance metabolic stability .

Q. How can researchers resolve low yields in coupling reactions involving the dihydropyridazine core?

Low yields (<50%) in ester or sulfonate coupling often stem from steric hindrance or competing side reactions. Mitigation approaches:

- Activating agents : Use HOBt (hydroxybenzotriazole) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for carbodiimide-mediated coupling .

- Microwave irradiation : Enhances reaction efficiency (e.g., 70% yield in 1 hour vs. 45% yield in 6 hours under conventional heating) .

- Byproduct analysis : Use F NMR to detect fluorophenyl detachment, a common side reaction .

Q. What methodologies are recommended for assessing the compound’s interaction with biological targets (e.g., enzymes)?

- Enzyme inhibition assays : Measure IC values against target enzymes (e.g., cyclooxygenase-2) using fluorescence-based substrates .

- Surface plasmon resonance (SPR) : Quantify binding kinetics (k/k) for sulfonate ester-enzyme interactions .

- Molecular docking : Simulate binding poses with software like AutoDock Vina, focusing on hydrogen bonding with the dihydropyridazine carbonyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.